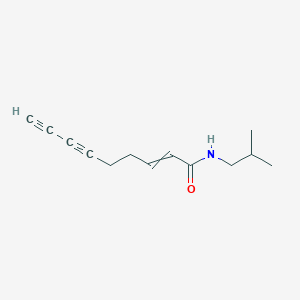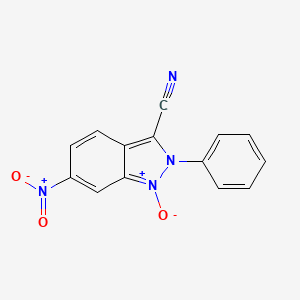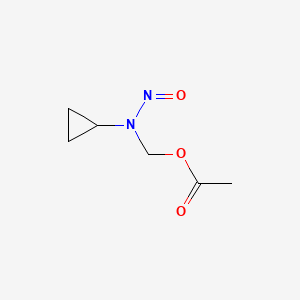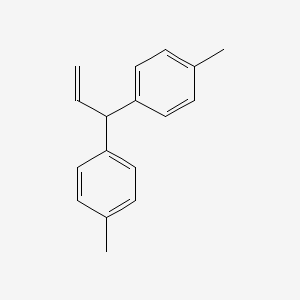
4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols These compounds are characterized by a cyclohexane ring substituted with a hydroxyl group and other functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol typically involves multi-step organic reactions. One possible route could be:
Formation of the Cyclohexane Ring: Starting with a suitable cyclohexane derivative, the butyl group can be introduced via alkylation reactions.
Introduction of the Dimethoxyphenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions, where the dimethoxyphenyl group is attached to the cyclohexane ring.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the functional groups.
Substitution: The butyl or dimethoxyphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield simpler hydrocarbons.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use in drug development due to its complex structure.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Butylcyclohexyl)-1-phenylcyclohexan-1-ol: Similar structure but lacks the dimethoxy groups.
4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
The presence of both butyl and dimethoxyphenyl groups in 4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
92413-46-2 |
|---|---|
Formule moléculaire |
C24H38O3 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
4-(4-butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C24H38O3/c1-4-5-6-18-7-9-19(10-8-18)20-13-15-24(25,16-14-20)21-11-12-22(26-2)23(17-21)27-3/h11-12,17-20,25H,4-10,13-16H2,1-3H3 |
Clé InChI |
ZXANXNRJMVBVEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C2CCC(CC2)(C3=CC(=C(C=C3)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)



![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)


![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)


![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)
![N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea](/img/structure/B14347052.png)

